

# Commercial availability and suppliers of **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate**

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## Compound of Interest

Compound Name: *tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate*

Cat. No.: B582365

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## An In-depth Technical Guide to **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate**, a valuable chiral building block in organic synthesis and medicinal chemistry. This document details its commercial availability, key suppliers, physicochemical properties, and a detailed experimental protocol for its synthesis.

## Chemical Identity and Properties

**tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate** is a heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with an iodine atom at the 3-position with a defined (R)-stereochemistry. This specific stereoisomer is a crucial intermediate in the synthesis of various pharmaceutical agents.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate
CAS Number	1234576-86-3
Molecular Formula	C <sub>9</sub> H <sub>16</sub> INO <sub>2</sub>
Molecular Weight	297.13 g/mol
InChI	InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
Canonical SMILES	CC(C)(C)OC(=O)N1CC--INVALID-LINK--I

Table 2: Physicochemical Properties

Property	Value
Appearance	White to off-white solid or powder
Purity	Typically ≥95% or ≥97% (supplier dependent) <a href="#">[1]</a>
Storage	Sealed in a dry environment at room temperature is recommended

## Commercial Availability and Suppliers

**tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate** is commercially available from a number of chemical suppliers specializing in building blocks for research and development. When sourcing this compound, it is crucial to specify the CAS number 1234576-86-3 to ensure the correct (3R)-enantiomer is obtained. The racemic mixture is typically listed under CAS number 774234-25-2, and the (3S)-enantiomer under 1234576-81-8.

Table 3: Prominent Commercial Suppliers

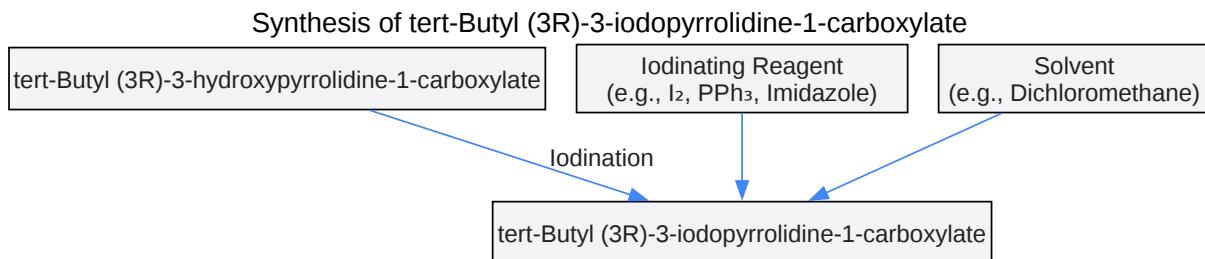
Supplier	Website	Notes
Amadis Chemical	[Not provided]	Offers the compound with 97% purity.
BLDpharm	bldpharm.com	Lists the (S)-enantiomer, implying availability of chiral compounds.
ChemUniverse	[Not provided]	Provides the compound with 95% purity. <sup>[1]</sup>
Parchem	parchem.com	A supplier of specialty chemicals, including this compound. <sup>[2]</sup>
Sunway Pharm Ltd.	3wpharm.com	Offers the compound with 97% purity and provides some technical data.
Zhejiang Jiuzhou Pharmaceutical Co., Ltd.	[Not provided]	A manufacturer of the compound.

Note: Availability and purity levels should be confirmed with the respective suppliers at the time of inquiry.

## Synthesis of **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate**

The most common synthetic route to **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate** involves the iodination of its precursor, **tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate**. The following is a detailed experimental protocol adapted from the literature.

## Synthetic Pathway



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Caption: Synthetic pathway for the preparation of the target compound.

## Detailed Experimental Protocol

This protocol describes the iodination of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.

### Materials:

- tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
- Triphenylphosphine ( $\text{PPh}_3$ )
- Imidazole
- Iodine ( $\text{I}_2$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

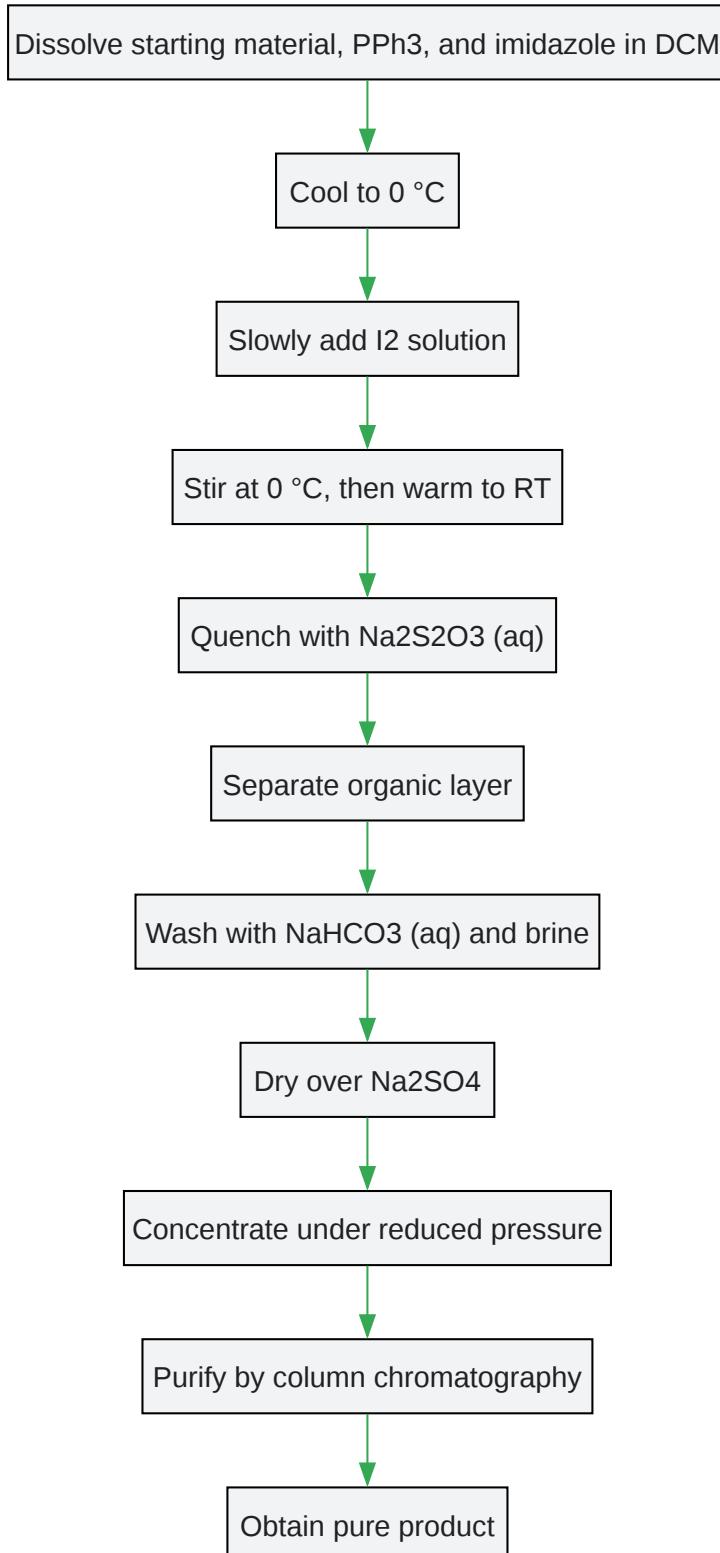
- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: To a solution of **tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate** (1.0 equivalent) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Iodine: Slowly add a solution of iodine (1.5 equivalents) in DCM to the reaction mixture. The addition should be done portion-wise to control the reaction temperature.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours.
- Work-up:
  - Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the color of iodine disappears.
  - Separate the organic layer.
  - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
  - Filter the drying agent and concentrate the filtrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate** as a solid.

# Experimental Workflow

## Experimental Workflow for Iodination



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Caption: Step-by-step workflow for the synthesis and purification.

## Analytical Data (Expected)

While specific, supplier-provided spectra for **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate** are not always publicly available, the following represents expected analytical data based on its structure and data for analogous compounds.

Table 4: Expected Spectroscopic Data

Technique	Expected Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta$ (ppm): ~4.3-4.5 (m, 1H, -CH-I), ~3.4-3.8 (m, 4H, -CH <sub>2</sub> -N-CH <sub>2</sub> -), ~2.1-2.4 (m, 2H, -CH <sub>2</sub> -), 1.46 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta$ (ppm): ~154.0 (C=O), ~80.0 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~55.0 (-CH <sub>2</sub> -N), ~46.0 (-CH <sub>2</sub> -N), ~38.0 (-CH <sub>2</sub> -), ~28.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~25.0 (-CH-I)
HPLC	A single major peak corresponding to the product should be observed. Chiral HPLC would be required to confirm enantiomeric purity.
Mass Spec (ESI-MS)	Expected m/z: 298.02 [M+H] <sup>+</sup> , 320.00 [M+Na] <sup>+</sup>

## Applications in Research and Drug Development

**tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate** serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. The iodine atom can be readily displaced by various nucleophiles, making it a versatile precursor for introducing diverse functionalities at the 3-position of the pyrrolidine ring while maintaining the desired stereochemistry. This is particularly important in the development of new therapeutic agents where specific stereoisomers often exhibit significantly different pharmacological activities.

## Safety Information

It is recommended to handle **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a thorough overview for researchers and professionals working with **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate**. For any specific application, it is essential to consult the primary literature and supplier-specific documentation.

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## References

- 1. chemuniverse.com [chemuniverse.com]
- 2. parchem.com [parchem.com]
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